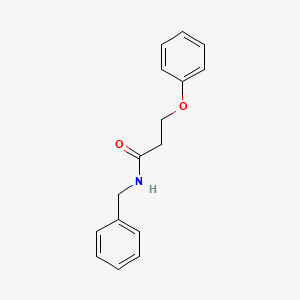![molecular formula C20H23FN2O4S B2745528 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 921995-97-3](/img/structure/B2745528.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organocatalytic Asymmetric Synthesis
The organocatalyzed asymmetric Mannich reaction involving similar compounds demonstrates the potential of utilizing complex sulfonamide derivatives in synthesizing chiral centers with high enantioselectivity. These reactions yield cyclic amines with significant pharmacological interest, highlighting the compound's role in developing enantioselective methodologies for synthesizing bioactive molecules (Li, Lin, & Du, 2019).
COX-2 Inhibition and Apoptosis Induction
Research on similar sulfonamide derivatives has shown their effectiveness in inhibiting COX-2 enzyme activity, inducing apoptosis in cancer cells, and inhibiting cell proliferation. This application is crucial in cancer research, providing insights into the development of selective COX-2 inhibitors with potential therapeutic benefits (Li et al., 2002).
PET Imaging for Alzheimer's Disease
Sulfonamide derivatives with fluorine substitution have been evaluated as PET imaging agents for detecting cerebral β-amyloid plaques in Alzheimer's disease. These compounds' high affinity for Aβ aggregates and their ability to cross the blood-brain barrier make them valuable tools in diagnosing and studying Alzheimer's disease progression (Cui et al., 2012).
Carbonic Anhydrase Inhibition
The synthesis of [1,4]oxazepine-based primary sulfonamides as carbonic anhydrase inhibitors highlights another significant application. These compounds show strong inhibition of human carbonic anhydrases, essential for treating conditions like glaucoma, epilepsy, and altitude sickness. The dual role of the sulfonamide group in these compounds emphasizes their versatility and potential in medicinal chemistry (Sapegin et al., 2018).
Novel Syntheses and Structural Insights
Research into novel syntheses and the structural analysis of sulfonamide derivatives, including the use of X-ray diffraction and DFT studies, provides deeper insights into their chemical behavior and potential modifications to enhance their pharmacological properties. Such studies are foundational in drug design and development, allowing for the rational design of compounds with improved efficacy and reduced side effects (Almansour et al., 2016).
Propiedades
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-5-23-17-9-6-14(11-18(17)27-12-20(3,4)19(23)24)22-28(25,26)15-7-8-16(21)13(2)10-15/h6-11,22H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKVLGKIKLNHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide](/img/structure/B2745445.png)
![2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2745446.png)
![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2745452.png)
![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)
![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)


![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)


![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)